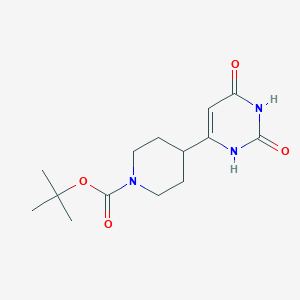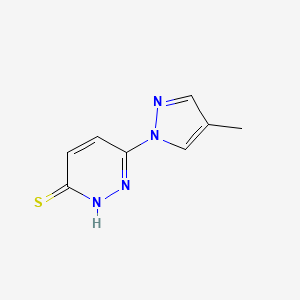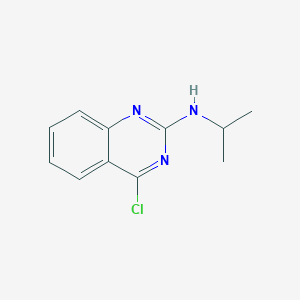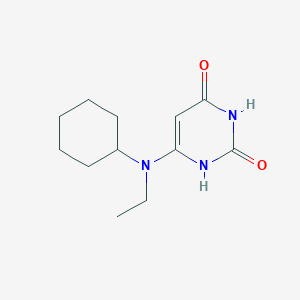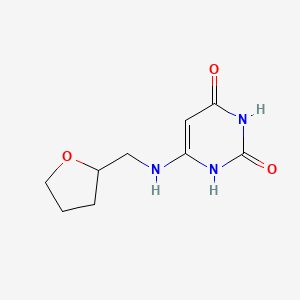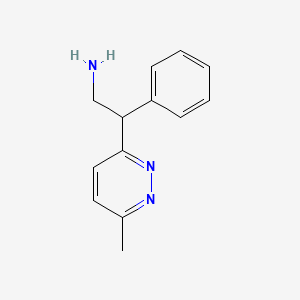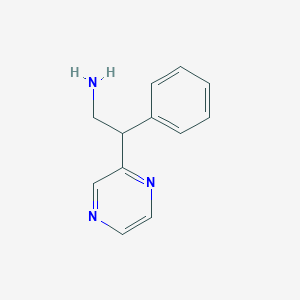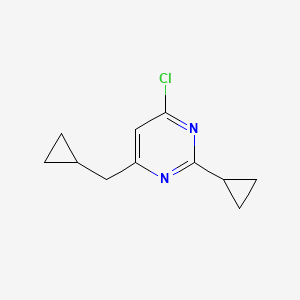
4-Chloro-2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine
Descripción general
Descripción
4-Chloro-2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine (CCCP) is an organic compound belonging to the pyrimidine family, which is a heterocyclic aromatic compound containing six-membered rings of carbon and nitrogen atoms. CCCP is a highly polar molecule, which is widely used in scientific research and laboratory experiments. It has a wide range of applications in biochemistry, pharmacology, and drug development. CCCP is a valuable tool for studying the structure and function of proteins, and it has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Reactivity
Dehydrating and Desulfhydrylating Activity : Chloropyrimidine derivatives have shown promise as active dehydrating and desulfhydrylating agents. They are particularly useful for preparing a range of compounds including carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles. An immobilized polystyrene-bound variant offers ease of product isolation via simple filtration, highlighting the utility of chloropyrimidine derivatives in synthetic chemistry (Kondo, Hyodo, Murakami, & Takemoto, 1981).
Tritiation in Organic Synthesis : Chloropyrimidine derivatives are also useful in the tritiation of pyrimidines, where they facilitate the incorporation of tritium atoms into the pyrimidine ring. This process is enhanced in the presence of aluminium chloride, indicating the role of chloropyrimidine derivatives in synthesizing labeled compounds for scientific research (Măntescu, Genunche, & Balaban, 1965).
Antiviral Research
Acyclic Nucleoside Phosphonate Analogues : Research into acyclic nucleoside phosphonate analogues has led to the development of compounds with significant antiviral activity. Derivatives of 2,4-diamino-6-hydroxypyrimidines, including those with cyclopropyl groups, have been investigated for their inhibitory effects on retroviruses, showcasing the potential of chloropyrimidine derivatives in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antibacterial Agents
Synthesis of Antibacterial Compounds : An optimized synthesis method for a chloropyrimidine core structure has been developed, highlighting the molecule's role as a scaffold for creating a new class of fluoroquinolone-like antibacterial agents. This demonstrates the chloropyrimidine derivatives' application in synthesizing biologically active compounds (Rosen, German, & Kerns, 2009).
Antiallergic Activity
Inhibitors of Passive Cutaneous Anaphylaxis : Certain chloropyrimidine derivatives have been found to possess potential antiallergic activity, as indicated by the rat passive cutaneous anaphylaxis screen. These findings underline the potential pharmaceutical applications of chloropyrimidine derivatives in treating allergies (Lesher, Singh, & Mielens, 1982).
Nonlinear Optical Materials
Optical Properties of Pyrimidine Derivatives : The pyrimidine ring's prevalence in DNA and RNA underscores its significance, with heterocyclic aromatic compounds showing promising applications in medicine and nonlinear optics (NLO). Research into thiopyrimidine derivatives has explored their NLO properties, suggesting potential applications in optoelectronic devices (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-10-6-9(5-7-1-2-7)13-11(14-10)8-3-4-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHQDMIKGVOWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


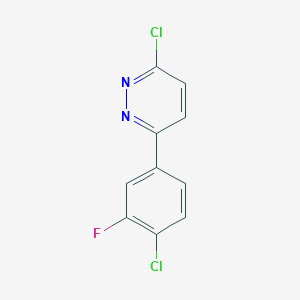

![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)

